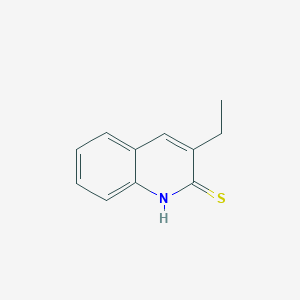

3-Ethylquinoline-2-thiol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11NS |

|---|---|

Molecular Weight |

189.28 g/mol |

IUPAC Name |

3-ethyl-1H-quinoline-2-thione |

InChI |

InChI=1S/C11H11NS/c1-2-8-7-9-5-3-4-6-10(9)12-11(8)13/h3-7H,2H2,1H3,(H,12,13) |

InChI Key |

PFDMSGAMJXISLF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=CC=CC=C2NC1=S |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 3 Ethylquinoline 2 Thiol and Its Derivatives

Established Synthetic Pathways for Quinoline-2-thiols

Quinoline-2-thiols exist in tautomeric equilibrium with their corresponding quinoline-2(1H)-thione form. nih.gov Synthetic methods often yield the more stable thione tautomer.

Classic quinoline (B57606) syntheses can be adapted to produce quinoline-2-thiols directly. These annulation reactions construct the quinoline core from acyclic precursors.

One notable method involves the reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with thiourea (B124793) in the presence of a base like anhydrous potassium carbonate. nih.gov This microwave-assisted reaction proceeds through an intermediate to yield a fused pyrimido[4,5-b]quinoline-2-thiol, demonstrating a direct incorporation of the thiol group during the heterocyclic ring formation. nih.gov

Another foundational approach is the Conrad-Limpach reaction, which typically condenses anilines with β-ketoesters to form 4-hydroxyquinolines. nih.gov A variation of this reaction using β-thioketoesters could theoretically be employed to generate quinoline-4-thiols, although its application for 2-thiols is less common. The Pfitzinger reaction, which produces quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound, offers another versatile route to the quinoline skeleton that can be subsequently functionalized. iipseries.org

| Reaction Type | Reactants | Conditions | Product Type | Reference |

| Microwave-Assisted Cyclization | 2-Chloroquinoline-3-carbaldehyde, Thiourea | Anhydrous K2CO3, DMF, Microwave | Fused Quinoline-2-thiol (B7765226) | nih.gov |

| Friedländer Annulation | 2-Aminobenzaldehyde (B1207257)/ketone, Compound with α-methylene group | Acid or Base catalysis | Substituted Quinoline | nih.gov |

| Pfitzinger Reaction | Isatin, Carbonyl compound | Strong base | Quinoline-4-carboxylic acid | iipseries.org |

This table presents examples of ring-closing reactions that form the quinoline skeleton, which can be adapted or followed by functionalization to yield quinoline-2-thiols.

A more prevalent and often more straightforward strategy involves the conversion of a functional group at the C2 position of a pre-existing quinoline ring into a thiol.

The most common precursor for this transformation is a quinolin-2(1H)-one (also known as carbostyril). The oxygen atom of the carbonyl group can be replaced by a sulfur atom through thionation. The use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a standard and effective method for this conversion. prepchem.com The reaction is typically carried out by refluxing the quinolin-2-one with Lawesson's reagent in an anhydrous solvent like benzene (B151609) or toluene (B28343). prepchem.com

Another modern approach involves the deoxygenative C-H/C-S functionalization of quinoline N-oxides. organic-chemistry.org Reacting a quinoline N-oxide with thiourea, activated by an agent like triflic anhydride, allows for the regioselective synthesis of quinoline-2-thiones in good yields under mild, metal-free conditions. organic-chemistry.org This method is advantageous due to its high regioselectivity for the C2 position.

Additionally, 2-chloroquinolines can serve as precursors. Nucleophilic substitution of the chlorine atom with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea followed by hydrolysis, can yield the desired quinoline-2-thiol.

| Precursor | Reagent(s) | Key Transformation | Reference |

| Quinolin-2(1H)-one | Lawesson's Reagent | C=O to C=S | prepchem.com |

| Quinoline N-oxide | Thiourea, Triflic Anhydride | Deoxygenative C-H Thionation | organic-chemistry.org |

| 2-Chloroquinoline | Sodium Hydrosulfide (NaSH) or Thiourea | Nucleophilic Substitution | nih.govresearchgate.net |

This table outlines common functional group interconversion methods to prepare quinoline-2-thiols.

Targeted Synthesis of 3-Ethylquinoline-2-thiol

Synthesizing the specific molecule this compound requires a strategy that correctly places substituents at both the C2 and C3 positions. This is typically achieved by first constructing a 3-ethylquinoline (B157896) ring and then introducing the thiol functionality.

The Friedländer annulation is a highly effective method for creating substituted quinolines with regiocontrol. nih.gov To synthesize a 3-ethylquinoline derivative, a 2-aminoaryl ketone or aldehyde can be condensed with a ketone that ensures the placement of an ethyl group at the desired position. For instance, reacting a 2-aminobenzaldehyde with 2-pentanone under acidic or basic catalysis would lead to the formation of 3-ethylquinolin-2-one. The reaction proceeds via an initial aldol (B89426) condensation followed by cyclization and dehydration.

Alternative strategies for C3 functionalization often rely on transition-metal-catalyzed C-H activation of a pre-formed quinoline ring, though these methods are more complex. researchgate.netrsc.orgmdpi.com For instance, ruthenium-catalyzed reactions have been developed for the synthesis of 3-substituted quinolines from enaminones and anthranils. rsc.org

Once 3-ethylquinolin-2(1H)-one is synthesized, the installation of the thiol group at the C2 position can be achieved using the functional group interconversion methods previously described. The most direct route would be the thionation of 3-ethylquinolin-2(1H)-one using Lawesson's reagent to yield this compound. prepchem.com

Alternatively, if the synthesis route produces 3-ethyl-2-chloroquinoline, treatment with a sulfur source like thiourea followed by hydrolysis would also afford the target compound.

Catalytic Approaches in Quinoline-2-thiol Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. nih.govacs.org While many catalytic approaches focus on the general synthesis of the quinoline ring, several are pertinent to quinoline-2-thiol preparation. rsc.orgorganic-chemistry.org

The previously mentioned deoxygenative C-H functionalization of quinoline N-oxides with thiourea is a prime example of a metal-free catalytic process. organic-chemistry.org It offers high regioselectivity for the C2 position without requiring a pre-installed leaving group.

Furthermore, the broader field of quinoline synthesis is rich with catalytic methods that can produce the necessary precursors. organic-chemistry.org These include:

Transition-Metal Catalysis: Catalysts based on rhodium, ruthenium, palladium, copper, and iron are used for various C-H activation and cyclization strategies to build the quinoline core. mdpi.commdpi.com For example, copper-catalyzed tandem reactions can build quinoline rings from simple starting materials at room temperature. organic-chemistry.org

Nanocatalysis: The use of nanocatalysts, such as copper or iron oxide nanoparticles, is an emerging green approach for quinoline synthesis, offering high yields and catalyst recyclability. acs.org

Acid/Base Catalysis: Classic reactions like the Friedländer, Doebner-von Miller, and Combes syntheses rely on acid or base catalysts to facilitate the condensation and cyclization steps. nih.goviipseries.org

| Catalyst Type | Example Catalyst/System | Application in Quinoline Synthesis | Reference |

| Metal-Free | Triflic Anhydride | Activation of Quinoline N-oxide for thionation | organic-chemistry.org |

| Transition Metal | Ruthenium complexes | C-H activation for C3 substitution | rsc.orgmdpi.com |

| Transition Metal | Copper salts/complexes | Tandem annulation for quinoline ring formation | acs.orgorganic-chemistry.org |

| Nanocatalyst | Copper or Iron Oxide NPs | Green synthesis of quinoline precursors | acs.org |

| Acid Catalyst | p-Toluenesulfonic acid, H2SO4 | Friedländer, Skraup, Combes reactions | nih.goviipseries.org |

This table summarizes various catalytic approaches relevant to the synthesis of quinoline-2-thiol precursors and derivatives.

Metal-Catalyzed Coupling Reactions for Carbon-Sulfur Bond Formation

The formation of the carbon-sulfur (C-S) bond is a pivotal step in the synthesis of quinoline-2-thiols. Transition metal catalysis offers a powerful toolkit for achieving this transformation with high efficiency and selectivity. Various metal catalysts have been employed to construct sulfonylated quinolines and related derivatives, often proceeding through the coupling of quinoline precursors with sulfur-containing reagents. researchgate.netnih.gov

For instance, zinc powder has been shown to mediate the coupling reaction for constructing sulfonylated quinolines in water, highlighting a simple and efficient protocol. nih.gov Silver triflate (AgOTf) has also been utilized as a catalyst in toluene for the synthesis of synthetically important heterocyclic-anchored quinolines. nih.gov While direct metal-catalyzed synthesis of this compound is specific, the principles are demonstrated in the synthesis of a variety of quinoline derivatives. For example, the synthesis of 2,3-disubstituted quinolines can be achieved through multicomponent coupling reactions using a zinc(II) triflate salt catalyst under solvent-free conditions. nih.gov

| Catalyst System | Substrates | Reaction Type | Key Features |

| Zinc Powder | Quinoline Precursors | C-S Coupling | Can be performed in water. nih.gov |

| Silver Triflate (AgOTf) | 2-Aminobenzyl alcohol and alkyne/ketone | Cyclization/Coupling | Effective for anchoring other heterocycles. nih.gov |

| Zinc(II) Triflate | Alkyne, Amine, Aldehyde | Multicomponent Coupling | Proceeds without ligands or co-catalysts; solvent-free. nih.gov |

| Palladium-Copper | 2-Mercaptopropargyl quinazolin-4-one, Aryl iodides | Cross-Coupling | Used for synthesizing related thiazolo[3,2-a]quinazolines. nih.gov |

Organocatalytic Strategies

In a shift away from metal-based reagents, organocatalysis has emerged as a robust and often more sustainable alternative for synthesizing heterocyclic compounds. These metal-free methods avoid the cost and potential toxicity associated with transition metals. nih.gov

A notable metal-free approach for synthesizing quinoline-2-thiones involves the deoxygenative C-H functionalization of quinoline N-oxides with thiourea. organic-chemistry.org This reaction, activated by triflic anhydride, provides excellent regioselectivity and tolerates a wide range of functional groups, offering a streamlined route from readily available starting materials. organic-chemistry.orgresearchgate.netfigshare.com The process is experimentally simple and can be scaled up without a significant drop in yield. organic-chemistry.org

Furthermore, iodine-induced reactions present another metal-free strategy. For example, an iodine-induced sulfonylation of quinoline-2-thiones with sodium arenesulfinates has been described for the synthesis of 2-(arylsulfonyl)quinoline derivatives. This C-S cross-coupling proceeds without a metal catalyst under inexpensive and non-toxic conditions. researchgate.net Organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have also been successfully used in the synthesis of fused quinoline systems. researchgate.net

| Method/Catalyst | Substrates | Reaction Type | Key Features |

| Triflic Anhydride/Thiourea | Quinoline N-Oxides | Deoxygenative C-H/C-S Functionalization | Metal-free; high regioselectivity; good to high yields. organic-chemistry.org |

| Iodine | Quinoline-2-thiones, Sodium Arenesulfinates | C-S Cross-Coupling | Metal-free; inexpensive and non-toxic conditions. researchgate.net |

| DABCO | Methyl-2-(2-thiocyanatoacetamido)-benzoate, Arylidene malononitrile | Cyclocondensation | Mild and efficient organocatalyst for related quinazoline (B50416) systems. nih.gov |

| DBU | 1,3-Dicarbonyl compounds, o-Carbonyl-substituted phenylazides | Sequential Cyclization/Condensation | Forms fused organic-chemistry.orgresearchgate.netresearchgate.nettriazolo[1,5-a]quinolines. researchgate.net |

Green Chemistry Principles in Quinoline-2-thiol Synthesis

The principles of green chemistry, which aim to reduce waste, use less hazardous chemicals, and improve energy efficiency, are increasingly being integrated into the synthesis of quinoline derivatives. researchgate.nettandfonline.comijpsjournal.com This involves developing new synthetic routes that utilize environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions like microwave irradiation. researchgate.net

Solvent-Free and Aqueous Medium Reactions

One of the cornerstones of green chemistry is the replacement of volatile and hazardous organic solvents. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Several synthetic protocols for quinoline derivatives have been successfully adapted to aqueous media. For instance, an eco-friendly method for preparing quinolinethiones involves the reaction of 4-methyl-2-thiocoumarin and arylhydrazides in water under microwave irradiation, which significantly shortens reaction times. researchgate.net Similarly, the synthesis of pyrimido[4,5-b]quinolones has been achieved in water at 90°C using p-toluene sulfonic acid as a catalyst. tandfonline.com

Solvent-free reactions represent another significant green advancement. A simple one-step procedure for preparing 2,4-disubstituted quinolines uses Hβ zeolite as a heterogeneous catalyst under solvent-free conditions, demonstrating the feasibility of eliminating solvents entirely from the reaction process. rsc.org

| Reaction | Catalyst | Solvent | Conditions | Key Advantage |

| Quinolinethione Synthesis | None | Water | Microwave Irradiation | Clean reaction, short time, facile isolation. researchgate.net |

| Pyrimido[4,5-b]quinolone Synthesis | p-Toluene sulfonic acid | Water | 90°C, 2.5-3.5 h | Eco-friendly green solvent. tandfonline.com |

| 2,4-Disubstituted Quinoline Synthesis | Hβ Zeolite | Solvent-Free | Thermal | Heterogeneous catalysis, no solvent needed. rsc.org |

| Quinoline-4-carboxylic acid Synthesis | Sodium Hydroxide | Water | Microwave Irradiation | Selective decarboxylation follows in a second solvent-free step. mdpi.com |

Reusable Catalytic Systems

The development of reusable catalysts is crucial for sustainable chemical manufacturing, as it minimizes waste and reduces costs. Heterogeneous catalysts are particularly advantageous in this regard, as they can be easily separated from the reaction mixture and reused multiple times.

Zeolites, such as Hβ zeolite, have proven to be effective and reusable catalysts for quinoline synthesis. In a solvent-free synthesis of 2,4-disubstituted quinolines, the Hβ zeolite catalyst was recovered and reused up to five times without any significant loss in its catalytic efficiency. rsc.org Another innovative approach involves the use of silica-functionalized magnetite nanoparticles (Fe3O4@SiO2) as a catalyst. nih.gov These magnetic nanocatalysts offer near-homogeneous catalytic activity due to their high surface area but can be easily recovered from the reaction vessel using an external magnet. In the synthesis of 2-methyl-6-nitroquinoline, this catalyst was shown to double the reaction yield and could be effectively recycled. nih.gov Choline chloride/tin(II) chloride, a deep eutectic solvent, has also been employed as a reusable catalyst system for quinoline synthesis, proving effective for four cycles without substantial loss of potency. tandfonline.com

| Catalyst | Type | Reaction | Reusability |

| Hβ Zeolite | Heterogeneous Solid Acid | 2,4-Disubstituted Quinoline Synthesis | Up to 5 times without significant loss of efficiency. rsc.org |

| Fe3O4@SiO2 Nanoparticles | Magnetic Nanocatalyst | 2-Methyl-6-nitroquinoline Synthesis | Recyclable; doubled reaction yield. nih.gov |

| Choline chloride/tin(II) chloride | Deep Eutectic Solvent | Substituted Quinoline Synthesis | Reusable for four cycles without significant loss of potency. tandfonline.com |

| γ-Fe2O3@Cu-LDH@Cysteine-Pd | Nanocatalyst | Substituted Quinoline Synthesis | Reusable nanocatalyst used in a green solvent. tandfonline.com |

Chemical Reactivity and Mechanistic Investigations of 3 Ethylquinoline 2 Thiol

Reactivity of the Thiol Group

The thiol (-SH) group, also known as a sulfhydryl group, is a highly reactive functional group that significantly influences the chemical properties of 3-Ethylquinoline-2-thiol. thermofisher.comcreative-proteomics.com Its reactivity stems from the nucleophilic character of the sulfur atom and the ability of the S-H bond to undergo various transformations.

The sulfur atom in the thiol group of this compound possesses lone pairs of electrons, rendering it nucleophilic. creative-proteomics.comnih.gov This inherent nucleophilicity allows it to attack electron-deficient centers, participating in a variety of substitution and addition reactions. The reactivity of the thiol group is further enhanced upon deprotonation to form the corresponding thiolate anion (R-S⁻), which is a significantly stronger nucleophile. nih.govyoutube.com The formation of the thiolate is typically achieved by treatment with a base. youtube.com

The nucleophilicity of thiols is a fundamental aspect of their chemistry, enabling the formation of new carbon-sulfur bonds, which are prevalent in many biologically and synthetically important molecules. alfa-chemistry.com

Thiols are susceptible to oxidation, a reaction that can lead to several different sulfur-containing products. nih.govnih.gov A common and biologically relevant oxidation reaction is the formation of disulfides (-S-S-). libretexts.orglibretexts.org This process involves the coupling of two thiol molecules, resulting in the formation of a sulfur-sulfur bond with the concomitant loss of two hydrogen atoms. libretexts.orgresearchgate.net

The oxidation of thiols to disulfides is a redox reaction where the thiol is oxidized. libretexts.orglibretexts.org This transformation can be mediated by a variety of oxidizing agents. In biological systems, this interconversion is often reversible and plays a crucial role in protein folding and regulation. libretexts.orglibretexts.org Further oxidation of thiols can lead to the formation of sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and sulfonic acids (R-SO₃H). nih.gov

| Reactant | Product | Reaction Type |

| Two Thiol Molecules | Disulfide | Oxidation |

This table illustrates the basic transformation of thiols to disulfides through an oxidation reaction.

The nucleophilic nature of the thiol group enables it to participate in addition reactions with unsaturated systems. Two notable examples are the Michael addition and the thiol-ene reaction.

The Michael addition involves the conjugate addition of a nucleophile, in this case, the thiol or more commonly the thiolate anion, to an α,β-unsaturated carbonyl compound. youtube.comtamu.edu This reaction is a versatile method for forming carbon-sulfur bonds. The reaction is typically base-catalyzed, with the base serving to deprotonate the thiol to the more nucleophilic thiolate. youtube.comrsc.orgnih.gov

The thiol-ene reaction is a powerful and efficient "click" chemistry process that involves the addition of a thiol across a carbon-carbon double bond (an ene). wikipedia.orgtaylorandfrancis.com This reaction can proceed through two primary mechanisms: a radical-mediated pathway or a nucleophile-initiated (Michael addition) pathway. alfa-chemistry.comtaylorandfrancis.com The radical-mediated thiol-ene reaction is often initiated by light or a radical initiator and results in an anti-Markovnikov addition product. wikipedia.orgnih.gov This reaction is known for its high yield, stereoselectivity, and rapid reaction rates under mild conditions. wikipedia.orgtaylorandfrancis.com

| Reaction | Reactants | Product | Key Features |

| Michael Addition | Thiol, α,β-Unsaturated Carbonyl | Thioether | Base-catalyzed, conjugate addition |

| Thiol-Ene Reaction | Thiol, Alkene (Ene) | Thioether | Can be radical-mediated or nucleophilic, "click" reaction |

This table summarizes the key aspects of Michael addition and thiol-ene reactions involving thiols.

Reactivity of the Quinoline (B57606) Ring System

The quinoline ring is a heterocyclic aromatic system that can undergo both electrophilic and nucleophilic aromatic substitution reactions. The reactivity and regioselectivity of these reactions are influenced by the presence of the ethyl and thiol substituents.

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. masterorganicchemistry.commasterorganicchemistry.com In this reaction, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.comyoutube.com The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. libretexts.org The rate-determining step is the initial attack of the electrophile on the aromatic ring, which disrupts the aromaticity. masterorganicchemistry.com The subsequent deprotonation of the intermediate restores the aromatic system. masterorganicchemistry.com

The position of electrophilic attack on the quinoline ring is directed by the existing substituents. The ethyl group is an activating, ortho-, para-directing group, while the thiol group's directing effects can be more complex. Generally, activating groups increase the rate of reaction and direct incoming electrophiles to specific positions. masterorganicchemistry.com Common EAS reactions include nitration, sulfonation, halogenation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com

While aromatic rings are generally electron-rich and thus react with electrophiles, they can undergo nucleophilic aromatic substitution (SNA_r) under certain conditions. wikipedia.org This type of reaction requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. wikipedia.orgnih.gov These electron-withdrawing groups activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgnih.gov

In the context of this compound, the quinoline ring itself is somewhat electron-deficient, which can facilitate nucleophilic attack, particularly if a good leaving group is present at an activated position. For instance, heteroaryl halides can undergo SNAr reactions with thiols in the presence of a base. nih.gov The reactivity in such cases is highly dependent on the electronic nature of the heterocyclic system and the position of the leaving group. nih.gov

Influence of the 3-Ethyl Substituent on Reactivity and Selectivity

The presence of a 3-ethyl group on the quinoline-2-thiol (B7765226) framework exerts significant electronic and steric effects that modulate its reactivity and the selectivity of its chemical transformations.

Electronic Effects: The ethyl group, being an alkyl substituent, is weakly electron-donating through an inductive effect (+I). This donation of electron density to the quinoline ring can subtly influence the nucleophilicity of the thiol group. By increasing the electron density on the heterocyclic system, the ethyl group can enhance the basicity of the nitrogen atom and potentially increase the nucleophilic character of the sulfur atom in the thiol group. This heightened nucleophilicity can, in turn, accelerate reactions involving electrophilic attack at the sulfur atom, such as alkylation and acylation.

Steric Effects: Perhaps more significant is the steric hindrance imposed by the 3-ethyl group. Positioned adjacent to the reactive thiol group at the 2-position, the ethyl substituent can sterically shield the sulfur atom. This steric bulk can influence the regioselectivity of reactions, favoring the approach of smaller reagents. In reactions where multiple sites of attack are possible, the ethyl group can direct the incoming reactant to the less sterically hindered position. For instance, in radical addition reactions, the regiochemical outcome is often dictated by the steric hindrance around the double bond, a principle that can be extended to the reactivity of the quinoline system.

The table below summarizes the expected influence of the 3-ethyl substituent on key reactivity parameters, based on general principles of physical organic chemistry.

| Reactivity Parameter | Influence of 3-Ethyl Group | Rationale |

| Nucleophilicity of Thiol | Moderately Increased | +I effect of the ethyl group increases electron density on the sulfur atom. |

| Acidity of Thiol | Slightly Decreased | +I effect of the ethyl group destabilizes the thiolate anion. |

| Steric Hindrance | Significantly Increased | The bulky ethyl group at the adjacent position shields the thiol group. |

| Regioselectivity | High | Steric hindrance directs incoming groups to less hindered positions. |

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound is fundamental to controlling reaction outcomes and designing novel synthetic methodologies. This involves a consideration of both the kinetic and thermodynamic aspects of the reactions, as well as the specific pathways through which derivatization occurs.

The course of a chemical reaction is governed by the principles of kinetics and thermodynamics. In the context of this compound, these factors determine the rate at which products are formed and the position of the equilibrium between reactants and products.

Kinetic Control vs. Thermodynamic Control: In many reactions of substituted quinolines, the formation of different products can be favored under different reaction conditions. A reaction under kinetic control, typically occurring at lower temperatures, will favor the product that is formed fastest (i.e., has the lowest activation energy). In contrast, a reaction under thermodynamic control, usually at higher temperatures, will favor the most stable product (i.e., the one with the lowest Gibbs free energy). The presence of the 3-ethyl group can influence the energy landscape of the reaction, affecting the relative activation energies and product stabilities. For instance, the formation of a sterically hindered product might be kinetically disfavored, even if it is thermodynamically more stable.

The following table illustrates hypothetical kinetic and thermodynamic data for a representative S-alkylation reaction of a substituted quinoline-2-thiol, highlighting the concepts of kinetic and thermodynamic control.

| Product | Activation Energy (Ea) (kJ/mol) | Enthalpy of Reaction (ΔH) (kJ/mol) | Product Type |

| Kinetic Product | 60 | -40 | Formed faster |

| Thermodynamic Product | 80 | -70 | More stable |

Reaction Kinetics: The rate of reactions involving the thiol group of this compound will depend on several factors, including the concentration of reactants, the temperature, and the nature of the solvent. The Arrhenius equation, k = A * exp(-Ea / RT), describes the temperature dependence of the reaction rate constant, where a lower activation energy (Ea) leads to a faster reaction. The steric hindrance from the 3-ethyl group would be expected to increase the activation energy for reactions at the thiol group, thereby slowing the reaction rate compared to an unsubstituted quinoline-2-thiol.

The derivatization of this compound can proceed through several mechanistic pathways, depending on the nature of the reactants and the reaction conditions.

S-Alkylation and S-Acylation: A common reaction of thiols is their alkylation or acylation to form thioethers and thioesters, respectively. In the case of this compound, these reactions typically proceed via a nucleophilic substitution mechanism (SN2). The thiol is first deprotonated by a base to form the more nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of an alkyl halide or an acyl halide, displacing the leaving group. The steric bulk of the 3-ethyl group can influence the rate of this SN2 reaction, with bulkier electrophiles reacting more slowly.

Thiol-Ene and Thiol-Yne Reactions: this compound can also participate in radical-mediated thiol-ene and thiol-yne reactions. These reactions involve the addition of the S-H bond across a double or triple bond, respectively. The reaction is typically initiated by a radical initiator and proceeds via a chain mechanism involving a thiyl radical intermediate. The regioselectivity of this addition is often anti-Markovnikov, and the presence of the 3-ethyl group can further influence the stereochemical outcome of the reaction.

Oxidative Coupling: The thiol group is susceptible to oxidation. In the presence of oxidizing agents, this compound can undergo oxidative coupling to form a disulfide. This reaction proceeds through a thiyl radical intermediate and is a common pathway for the dimerization of thiols.

The proposed mechanistic steps for the S-alkylation of this compound are outlined below:

Deprotonation: this compound reacts with a base to form the corresponding thiolate anion. 3-Et-Quin-2-SH + Base ⇌ 3-Et-Quin-2-S⁻ + Base-H⁺

Nucleophilic Attack: The thiolate anion acts as a nucleophile and attacks the electrophilic center of the alkylating agent (e.g., an alkyl halide). 3-Et-Quin-2-S⁻ + R-X → 3-Et-Quin-2-SR + X⁻

This mechanistic understanding is crucial for the rational design of synthetic strategies and for predicting the products of new reactions involving this versatile chemical compound.

Coordination Chemistry of 3 Ethylquinoline 2 Thiol As a Ligand

Ligand Design and Coordination Modes of Quinoline-2-thiols

The structure of quinoline-2-thiol (B7765226) derivatives is predisposed to versatile coordination behavior. A tautomeric equilibrium exists between the thiol form (quinoline-2-thiol) and the thione form (quinoline-2(1H)-thione). researchgate.netsemanticscholar.org Quantum mechanical calculations and absorption spectra have confirmed that the thione tautomer is generally more prevalent. researchgate.netsemanticscholar.org This characteristic is fundamental to its role as a ligand.

Quinoline-2-thiols possess the ability to coordinate with metal centers in several ways, exhibiting both monodentate and multidentate (specifically bidentate) coordination. As monodentate ligands, they can bind to a metal ion through either the sulfur atom or the quinoline (B57606) nitrogen atom.

However, they most commonly act as bidentate chelating ligands. chemijournal.com In this mode, the ligand forms a stable ring structure with the metal ion. An analogous ligand, 2-thiazoline-2-thiol, has been shown to form a four-membered chelate ring by coordinating through both its nitrogen and exocyclic sulfur atoms. marquette.edu Furthermore, this type of ligand can also act as a bridging ligand, linking two metal centers, which demonstrates its multidentate potential beyond simple chelation. marquette.edumarquette.edu This versatility allows for the construction of both simple mononuclear complexes and more complex polynuclear structures.

The coordination chemistry of 3-Ethylquinoline-2-thiol is dominated by the presence of nitrogen and sulfur atoms, which serve as the primary donor sites. chemijournal.com According to the Hard and Soft Acids and Bases (HSAB) theory, sulfur is a soft donor atom, which gives it a high affinity for soft metal ions like Ag+, Hg2+, and Cu+. semanticscholar.orgalfa-chemistry.com The nitrogen atom of the quinoline ring is a borderline donor, allowing it to coordinate effectively with a wider range of transition metals. researchgate.net

The combination of a soft sulfur atom and a borderline nitrogen atom makes quinoline-2-thiol derivatives highly effective and versatile chelating agents for transition metals. chemijournal.comalfa-chemistry.com The coordination typically involves the deprotonation of the thiol group, allowing the sulfur to form a covalent bond with the metal, while the nitrogen atom forms a coordinate bond. This dual-donor capability is crucial for the formation of stable chelate complexes. chemijournal.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with quinoline-2-thiol ligands is generally straightforward, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Derivatives of quinoline are known to form complexes with a wide array of transition metals. nih.gov Research on N,S donor ligands has demonstrated successful complexation with metals such as manganese, iron, cobalt, nickel, copper, and zinc. researchgate.netrsc.orgresearchgate.net The synthesis typically involves mixing a solution of the ligand with a solution of the metal salt, often under reflux, to yield the desired complex. researchgate.netnih.govbioline.org.br

The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques. These include:

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of C=N and C-S bonds. chemijournal.comresearchgate.net

UV-Visible Spectroscopy: To study the electronic transitions within the complex, providing information about the coordination geometry. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complexes in solution. chemijournal.com

X-ray Crystallography: To determine the precise solid-state structure, including bond lengths and angles. chemijournal.comrsc.org

The stoichiometry of the metal-ligand reaction plays a critical role in determining the structure and coordination geometry of the resulting complex. jake-song.com Depending on the molar ratio of the reactants (e.g., 1:1, 1:2 metal-to-ligand), different coordination environments can be achieved. rsc.orgnih.gov This, along with the electronic configuration of the metal ion, dictates the final geometry of the complex. nih.gov

Common geometries observed for transition metal complexes with related ligands include tetrahedral, square planar, square-pyramidal, and octahedral. rsc.orgnih.govbioline.org.brnih.gov

Table 1: Potential Stoichiometries and Geometries for this compound Metal Complexes

| Metal Ion Example | Metal:Ligand Ratio | Typical Coordination Geometry | Reference Example |

|---|---|---|---|

| Cu(II) | 1:1 | Square Planar | rsc.org |

| Ni(II) | 1:2 | Square Planar / Octahedral | rsc.orgnih.gov |

| Co(II) | 1:2 | Octahedral | rsc.org |

| Zn(II) | 1:1 | Square-Pyramidal / Tetrahedral | nih.govnih.gov |

| Mn(II) | 1:1 (dinuclear) | Distorted Octahedral | rsc.org |

Electrochemical Properties of this compound Metal Complexes

While specific electrochemical data for this compound complexes are not extensively detailed in the reviewed literature, the behavior of analogous complexes provides significant insight. Metal complexes containing N,S-donor ligands are typically electrochemically active. nih.gov

Studies on complexes with similar structures, such as those derived from thiazole (B1198619) or benzothiazole (B30560), demonstrate clear redox behavior when analyzed by techniques like cyclic voltammetry. orientjchem.orgresearchgate.net This activity can stem from both the metal center and the ligand itself. For instance, voltammetric studies of platinum(II) and iridium(III) complexes with cyclometalated benzothiazole ligands show distinct, single-electron waves corresponding to metal-centered oxidation and ligand-centered reduction. researchgate.net Similarly, thiazole-derived Schiff base complexes of Co(II), Ni(II), and Cu(II) exhibit prominent reduction peaks, indicating redox processes like the M(II) to M(I) transition. orientjchem.org

Redox Behavior and Stability in Different Oxidation States

The coordination of this compound to a metal center introduces a redox-active ligand that can significantly influence the stability of various oxidation states of the metal. Thiolate ligands, being soft Lewis bases, readily coordinate with soft Lewis acid metal centers. wikipedia.org The thiol group in this compound is a key player in its redox chemistry. Thiols are known to be nucleophilic, acidic, and reactive towards oxidizing agents. researchgate.net In metal complexes, the thiolate ligand can act as a one-electron or three-electron donor, depending on its coordination mode (terminal or bridging). wikipedia.org

The stability of different oxidation states in transition metal complexes is a delicate balance of factors, including the nature of the ligand. researchgate.net Redox-active ligands like those derived from o-quinones can reversibly accept electrons within the coordination sphere, facilitating oxidative addition and reductive elimination reactions crucial for many catalytic processes. nih.gov This property is mirrored in quinoline-thiol systems. The presence of the electron-donating ethyl group at the 3-position of the quinoline ring can further modulate the electron density at the sulfur atom, thereby influencing the redox potential of the resulting metal complex.

Catalytic Applications of this compound Derived Metal Complexes

The unique electronic and steric properties of this compound make it an attractive ligand for the development of novel catalysts. Metal complexes derived from this ligand have potential applications in both homogeneous and heterogeneous catalysis.

Homogeneous Catalysis Utilizing Quinoline-Thiol Ligands

In homogeneous catalysis, the catalyst and reactants exist in the same phase, often a liquid solution. Metal complexes of quinoline derivatives have been widely employed as catalysts in various organic transformations. researchgate.netjku.at For instance, the hydrogenation of quinolines to produce tetrahydroquinolines is a significant reaction, and various homogeneous catalysts based on noble and non-precious metals have been developed for this purpose. researchgate.netjku.at

While specific studies on this compound are limited, the broader class of quinoline-thiol ligands offers significant potential. The thiol group can act as a strong anchoring site for a metal ion, while the quinoline moiety can be systematically modified to fine-tune the steric and electronic environment around the metal center. This tunability is crucial for controlling catalytic activity and selectivity. nih.gov The native chemical ligation reaction, which involves the reaction of a peptide thioester with a cysteinyl peptide, is a prime example of a process that can be catalyzed by metal complexes in a homogeneous setting. nih.gov The principles of nucleophilic catalysis and thiol-thioester exchange are central to this reaction and highlight the potential roles of quinoline-thiol ligands. nih.gov

The following table provides examples of homogeneous catalytic systems involving quinoline-based ligands for hydrogenation reactions.

| Catalyst System | Substrate | Product | Key Features |

| Ru dihydride complex with SKP ligand | Quinoline | 1,2,3,4-tetrahydroquinoline | Carbocycle hydrogenation initiated by η⁴-coordinative activation. researchgate.net |

| Tungsten carbonyl complex | Quinolines | Tetrahydroquinolines | Bench-stable pre-catalyst, in-situ formation of the active hydride species. jku.at |

| Ni-(H2) complex with P(C=C)P pincer ligand | Diphenylacetylene | Semihydrogenation product | Demonstrates cooperative H2-activation via ligand-to-ligand hydrogen transfer. researchgate.net |

Heterogeneous Catalysis Incorporating Metal-Quinoline-Thiol Architectures

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. This setup offers advantages in terms of catalyst separation and recycling. rsc.orgmdpi.com Metal nanoparticles supported on various materials are a common form of heterogeneous catalyst, and their performance is often influenced by metal-support interactions. rsc.org

Metal-quinoline-thiol architectures can be incorporated into heterogeneous catalysts in several ways. The ligand itself can be anchored to a solid support, and then a metal can be coordinated. Alternatively, pre-formed metal complexes of this compound can be immobilized on a support material. The synergistic effects at the metal-support interface can lead to enhanced catalytic activity and selectivity. rsc.org For example, in the synthesis of quinolines via the Friedländer reaction, a metal-free heterogeneous catalyst based on functionalized g-C3N4 has shown remarkable efficiency and recyclability. nih.gov This demonstrates the potential for using quinoline-based structures within a heterogeneous framework.

The table below summarizes different approaches to heterogeneous catalysis relevant to quinoline chemistry.

| Catalyst Type | Reaction | Support Material | Key Aspect |

| Noble and transition metals | Hydrodeoxygenation of lignin | Various (e.g., carbon, oxides) | Upgrading biomass-derived fractions. mdpi.com |

| Copper and palladium species | Ullmann-type C–N heterocoupling | Various | Immobilization on support materials. mdpi.com |

| Brønsted acid functionalized g-C3N4 | Friedländer synthesis of quinoline | g-C3N4 | Metal-free, green heterogeneous catalysis. nih.gov |

Ligand Design for Modulation of Catalytic Activity and Selectivity

The design of the ligand is a critical aspect of developing effective metal-based catalysts. numberanalytics.com By systematically modifying the structure of the ligand, it is possible to fine-tune the electronic and steric properties of the metal center, thereby controlling its catalytic activity and selectivity. numberanalytics.comnih.gov

In the context of this compound, several modifications can be envisaged. The position and nature of the substituent on the quinoline ring can be varied. For example, introducing electron-withdrawing or electron-donating groups at different positions can alter the electron density at the metal center, influencing its reactivity. rsc.org The steric bulk of the substituent can also play a crucial role in controlling the access of substrates to the active site, thereby influencing selectivity. uncw.edu

Structure-activity relationship (SAR) studies on quinoline derivatives have shown that even small changes in the substitution pattern can have a significant impact on their biological and catalytic properties. rsc.orgnih.gov For instance, in some anticancer quinoline derivatives, the presence of specific substituents at certain positions is crucial for their inhibitory activity. nih.govresearchgate.netmdpi.com These principles of ligand design are directly applicable to the development of catalysts based on this compound for a wide range of chemical transformations.

Computational and Theoretical Investigations of 3 Ethylquinoline 2 Thiol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Ethylquinoline-2-thiol. These methods, rooted in quantum mechanics, provide detailed information about the electronic structure and molecular properties of the compound.

Density Functional Theory (DFT) Studies on Electronic Structure

For instance, studies on related quinoline (B57606) derivatives have shown that the nature and position of substituents significantly influence the HOMO-LUMO energy gap. nih.gov An ethyl group at the 3-position, being an electron-donating group, is expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap and increasing the molecule's reactivity. The presence of the thiol group at the 2-position, which can exist in tautomeric equilibrium with the thione form, further complicates the electronic landscape. researchgate.net

DFT calculations on similar heterocyclic systems provide a basis for estimating the electronic parameters of this compound. These calculations typically involve geometry optimization followed by the determination of electronic properties using a suitable functional, such as B3LYP, in conjunction with a basis set like 6-31G* or higher. nih.govnih.gov The molecular electrostatic potential (MEP) maps generated from these calculations can identify the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Calculated Electronic Properties of Analagous Quinoline Derivatives using DFT

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Reference |

| 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde | - | - | 2.75 | - | nih.gov |

| 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde | - | - | 2.50 | - | nih.gov |

| Quinoline | - | - | - | 2.29 | researchgate.net |

| Chlorquinaldol | - | - | - | 1.83 | researchgate.net |

This table presents data for analogous compounds to infer the potential electronic properties of this compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a window into the dynamic behavior of this compound, including its conformational flexibility, tautomeric equilibria, and interactions with other molecules.

Conformational Analysis and Tautomerism

A critical aspect of this compound is the potential for thione-thiol tautomerism. The compound can exist as either this compound or 3-ethyl-1H-quinoline-2-thione. Computational studies on the parent compound, quinoline-2-thiol (B7765226), have shown that the thione tautomer is the more stable form. researchgate.net This preference is attributed to the greater stability of the amide-like functionality in the thione form. The ethyl group at the 3-position is unlikely to alter this fundamental equilibrium significantly. Conformational analysis would primarily focus on the rotation of the ethyl group, which is expected to have a relatively low barrier to rotation.

Table 2: Tautomeric Forms of this compound

| Tautomer | Structure | Predicted Relative Stability |

| This compound | Quinoline ring with a -SH group at position 2 and an ethyl group at position 3. | Less Stable |

| 3-Ethyl-1H-quinoline-2-thione | Quinoline ring with a =S group at position 2 and a proton on the nitrogen atom, with an ethyl group at position 3. | More Stable |

Intermolecular Interactions

The nature of intermolecular interactions in this compound is crucial for understanding its solid-state packing and solution-phase behavior. In the more stable thione form, the presence of the N-H and C=S groups allows for the formation of strong hydrogen bonds and other non-covalent interactions. Molecular dynamics simulations of quinoline in the liquid phase have been performed to understand its microscopic structure and dynamics. acs.org These studies, along with crystal structure analysis of related quinoline derivatives, reveal the importance of π-π stacking interactions between the quinoline rings and hydrogen bonding in dictating the supramolecular assembly. researchgate.netrsc.org For this compound, it is expected that the thione tautomer would form dimeric structures through N-H···S=C hydrogen bonds, similar to what is observed in other heterocyclic thiones. The ethyl group might introduce steric effects that influence the packing arrangement.

Theoretical Studies on Reaction Mechanisms

Theoretical studies on the reaction mechanisms involving this compound can elucidate the pathways of its various chemical transformations. The thiol/thione functionality is a key reactive center.

Thiols are known to be good nucleophiles, and their reactivity can be further enhanced upon deprotonation to the thiolate. youtube.com Theoretical investigations into the reactions of thiols with electrophiles often reveal the reaction to proceed via an S_N2-type mechanism. nih.gov For this compound, reactions such as alkylation at the sulfur atom would be a likely transformation.

Furthermore, the thiol group can undergo oxidation to form disulfides or higher oxidation state sulfur species. Computational studies on thiol-disulfide exchange reactions have provided detailed mechanistic insights, including transition state structures and energy barriers. nih.gov

The quinoline ring system itself can participate in various reactions. For instance, theoretical studies on the reactions of thioketones with nitrilimines have explored cycloaddition pathways. rsc.org While not directly involving a quinoline-thiol, these studies provide a framework for understanding similar potential reactions of the thione tautomer of this compound. Additionally, the reactions of thiols with α,β-unsaturated carbonyl compounds have been studied computationally, providing insights into Michael addition mechanisms which could be relevant for potential reactions of the thiol tautomer. nih.gov

Transition State Characterization and Activation Energies

Theoretical investigations into the tautomerism of heterocyclic thiols, such as derivatives of quinoline-2-thiol, involve mapping the potential energy surface for the intramolecular proton transfer between the sulfur and nitrogen atoms. The transition state for this thione-thiol isomerization is a critical point on this surface, and its characterization allows for the calculation of the activation energy, which is the energy barrier that must be overcome for the conversion to occur.

| Tautomerization Process | Computational Method | Predicted Stability | Key Finding |

| Thione-Thiol Equilibrium | Quantum Mechanics | Thione form is the major tautomer | Prediction confirmed by absorption spectra researchgate.net |

| Intramolecular Proton Transfer | DFT (B3LYP/6-31G(d,p)) | Thione forms are predominant | Substituents show minor effects on relative stability nih.gov |

Solvent Effects on Reaction Pathways

The surrounding solvent medium can significantly influence chemical reactions and equilibria. For the thione-thiol tautomerism of quinoline derivatives, the polarity of the solvent can affect the relative stability of the tautomers and the activation energy of their interconversion. Polar solvents may stabilize one tautomer over the other through intermolecular interactions like hydrogen bonding, thereby shifting the equilibrium.

Ligand-Metal Interaction Modeling in Coordination Complexes

Alkylated quinoline-2-thiol derivatives are known to be fluorescent and can act as ligands, forming complexes with metal ions. researchgate.net The sulfur and nitrogen atoms of the quinoline-thiol system provide excellent coordination sites. Computational modeling is a powerful tool for predicting how these ligands will interact with different metals, which is crucial for designing new sensors and catalysts. researchgate.netnih.gov

Prediction of Binding Energies and Geometries

Theoretical modeling allows for the prediction of the three-dimensional structure (geometry) of metal complexes and the strength of the metal-ligand bond (binding energy). Using methods like Density Functional Theory (DFT), researchers can optimize the geometry of a complex formed between a ligand like this compound and a metal ion to find the most stable arrangement of atoms.

These calculations can reveal key structural parameters such as bond lengths and angles between the metal center and the coordinating atoms of the ligand. The binding energy calculation quantifies the stability of the complex. For example, in studies of various metal-ligand systems, the interaction energy is often decomposed into components like electrostatic interaction and covalent charge transfer to better understand the nature of the bonding. While specific binding energy data for this compound complexes are not published, studies on related alkylated quinoline-2-thiol derivatives show a reduction in fluorescence upon exposure to various metals, indicating complex formation. researchgate.net

| Metal Ion | Ligand System | Predicted Interaction | Potential Application |

| Cu²⁺ | Alkylated Quinoline-2-thiol | Fluorescence quenching researchgate.net | Fluorescent metal sensor researchgate.net |

| Ag⁺ | Alkylated Quinoline-2-thiol | Complex formation researchgate.net | Fluorescent metal sensor researchgate.net |

| Hg²⁺ | Alkylated Quinoline-2-thiol | Complex formation researchgate.net | Fluorescent metal sensor researchgate.net |

Spectroscopic Property Prediction

A significant application of computational chemistry is the prediction of spectroscopic properties. Theoretical calculations can simulate spectra (e.g., IR, UV-Vis, NMR) for proposed molecular structures. These predicted spectra can then be compared with experimental data to confirm the structure of a synthesized compound or to interpret experimental results.

For the quinoline-2-thiol/quinoline-2(1H)-thione system, quantum mechanical calculations have been used to predict their UV-Vis absorption spectra. The calculated spectrum for the thione tautomer showed strong bands at 358.8 nm and 269.8 nm, while the thiol tautomer was predicted to have strong bands at 308.0 nm and 242.9 nm in water. researchgate.net This theoretical data was crucial in confirming that the thione is the dominant species, as the experimental spectrum matched the predictions for the thione form. researchgate.net Similarly, for metal complexes of this compound, computational methods could predict how the coordination to a metal ion would shift these spectroscopic signals, providing a powerful tool for characterizing these materials.

Applications of the 3 Ethylquinoline 2 Thiol Motif in Advanced Materials and Chemical Sensing

Incorporation into Organic Functional Materials

The 3-ethylquinoline-2-thiol structure serves as a versatile building block for creating complex organic materials with tailored properties. Its ability to be integrated into larger molecular architectures allows for the development of materials with specific electronic and optical characteristics.

The presence of the reactive thiol (-SH) group allows this compound to act as a monomer or a chain transfer agent in polymerization reactions. Thiols are known to participate in thiol-ene and thiol-acrylate polymerizations, which are often initiated by light (photopolymerization). google.com These reactions are a cornerstone of creating highly uniform crosslinked polymers. google.com In this context, the this compound moiety can be incorporated into polymer backbones or as pendant groups, imparting the specific properties of the quinoline (B57606) ring system, such as fluorescence and environmental sensitivity, to the bulk polymer. While specific research on polymers derived exclusively from this compound is nascent, the established reactivity of thiols in forming polymers suggests its potential in creating functional polymeric materials for coatings, resins, and advanced manufacturing applications. google.com

Alkylated quinoline-2-thiol (B7765226) derivatives, including the 3-ethyl variant, are recognized for their fluorescent properties. semanticscholar.org These molecules can absorb light at a specific wavelength and re-emit it at a longer wavelength, a phenomenon central to many optoelectronic applications. Research has shown that alkylated quinoline-2-thiols are fluorescent, whereas the parent quinoline-2-thiol exists mainly in its non-fluorescent thione tautomeric form. semanticscholar.orgresearchgate.net

The fluorescence of these compounds is sensitive to their chemical environment, which allows for their use in materials that respond to external stimuli. For instance, the interaction with certain metal ions can quench or "turn off" their fluorescence through processes like photoinduced electron transfer (PET). semanticscholar.orgresearchgate.net This switching capability is a fundamental requirement for components in optical sensors and molecular switches, positioning the this compound motif as a promising candidate for the development of novel optoelectronic devices.

Design and Development of Chemosensors

The development of chemosensors for detecting specific chemical species is a significant area where the this compound motif has demonstrated considerable utility. Its thiol group provides a reactive site for analyte interaction, while the quinoline fluorophore acts as a signaling unit.

The reactivity of the thiol group is central to the design of sensors based on this compound. Several mechanisms are exploited for analyte detection:

Metal-Sulfur Interaction: The soft sulfur atom of the thiol group has a strong affinity for soft metal ions like mercury (Hg²⁺), silver (Ag⁺), and copper (Cu²⁺). semanticscholar.orggrowingscience.com This interaction, based on chelation, can lead to a detectable signal change. In fluorescent sensors, this binding often results in fluorescence quenching, providing a clear "on-off" response. semanticscholar.org The chelation is typically rapid and can be reversible, allowing for the potential regeneration of the sensor. semanticscholar.org

Nucleophilic Addition: The thiol group is an effective nucleophile and can react with various electrophilic species. mdpi.com This reactivity is the basis for sensors that detect analytes through Michael addition reactions. mdpi.comnih.gov While this mechanism is broadly used for thiol detection, the nucleophilic nature of this compound makes it suitable for such sensing strategies.

Disulfide Cleavage: Thiols are reducing agents and can cleave disulfide bonds. mdpi.comnih.gov This redox chemistry is widely used in probes designed to detect biological thiols. nih.gov A sensor incorporating a disulfide bond linked to a quinoline fluorophore could be designed, where the cleavage of the bond by an analyte thiol releases the fluorescent unit, resulting in a "turn-on" signal.

Both fluorescent and colorimetric methods are employed in chemosensors utilizing the this compound framework.

Fluorescent Detection: This is the most prominent strategy for quinoline-2-thiol derivatives. semanticscholar.orgresearchgate.net Alkylated versions like this compound are inherently fluorescent. semanticscholar.org The detection principle relies on the modulation of this fluorescence upon interaction with an analyte. For example, titration of alkylated quinoline-2-thiols with heavy metal ions leads to a distinct quenching of their fluorescence. semanticscholar.orgresearchgate.net This change in emission intensity can be measured with high sensitivity.

Colorimetric Detection: Colorimetric sensors produce a change in color visible to the naked eye, offering a simple and portable detection method. mdpi.comnih.govnih.gov This change arises from a shift in the molecule's absorption spectrum upon binding to an analyte. Quinoline-based thiosemicarbazones, for instance, have been developed as colorimetric sensors for anions, where binding induces a distinct color change. researchgate.net A similar strategy can be envisioned for this compound derivatives, where analyte interaction alters the electronic structure and, consequently, the color of the sensor molecule.

A critical aspect of any chemosensor is its ability to detect a specific analyte with high sensitivity and without interference from other species.

Selectivity: Sensors based on this compound can achieve selectivity through specific chemical interactions. For metal ion detection, selectivity is often governed by the Hard and Soft Acids and Bases (HSAB) principle, where the soft thiol group preferentially binds to soft metal ions. semanticscholar.org Studies on alkylated quinoline-2-thiols show significant fluorescence quenching in the presence of ions like Cu²⁺, Fe²⁺, and Cr³⁺, with minimal response to others, demonstrating selective recognition. semanticscholar.org For biothiols like cysteine and glutathione, selectivity can be engineered based on unique reaction pathways, such as intramolecular cyclization, that are specific to the target molecule's structure. mdpi.commdpi.com

Sensitivity: Fluorescent detection methods are known for their high sensitivity, often allowing for the detection of analytes at micromolar (µM) or even lower concentrations. nih.gov Research on related quinoline-2-thiol derivatives demonstrates that changes in fluorescence can be detected upon the addition of small quantities of metal ions, indicating a sensitive response. semanticscholar.org The limit of detection (LOD) for biothiols using fluorescent probes can reach the nanomolar (nM) range. mdpi.com

Interactive Data Table: Fluorescence Response of Alkylated Quinoline-2-Thiol Derivatives to Metal Ions

The following table summarizes the observed fluorescence quenching of alkylated quinoline-2-thiol derivatives upon the addition of various metal ions, indicating the selectivity of the sensing motif. A significant decrease in fluorescence ("Quenched") signifies a strong interaction.

| Metal Ion | Cation | Observed Fluorescence Response | Reference |

| Chromium(III) Chloride | Cr³⁺ | Quenched | semanticscholar.org |

| Copper(II) Sulfate | Cu²⁺ | Quenched | semanticscholar.org |

| Iron(II) Chloride | Fe²⁺ | Quenched | semanticscholar.org |

| Iron(III) Chloride | Fe³⁺ | Quenched | semanticscholar.org |

| Silver Nitrate | Ag⁺ | Moderate Quenching | researchgate.net |

| Cadmium Chloride | Cd²⁺ | No Significant Change | researchgate.net |

| Cobalt(II) Chloride | Co²⁺ | No Significant Change | researchgate.net |

| Mercury(II) Chloride | Hg²⁺ | No Significant Change | researchgate.net |

| Zinc Sulfate | Zn²⁺ | No Significant Change | researchgate.net |

Applications in Environmental and Chemical Process Monitoring

The unique chemical structure of the this compound motif, featuring a sulfur-containing functional group, makes it a promising candidate for applications in environmental and chemical process monitoring. The thiol group is known for its ability to coordinate with metal ions and its redox activity, which are key properties for the development of chemical sensors. semanticscholar.org While specific research on this compound is limited in publicly available literature, studies on closely related alkylated quinoline-2-thiol derivatives provide significant insights into the potential of this structural class in sensing applications, particularly for the detection of heavy metal pollutants. semanticscholar.orgresearchgate.net

Environmental Monitoring: Heavy Metal Detection

Research has demonstrated that alkylated quinoline-2-thiol derivatives can function as fluorescent sensors for various heavy metal ions. semanticscholar.org These compounds exhibit fluorescence that is quenched or diminished upon interaction with specific metal ions. This "turn-off" fluorescence response is immediate and can be attributed to the chelation of the metal ion by the quinoline sulfide (B99878) functional group. semanticscholar.org

One study investigated the fluorescence response of alkylated quinoline-2-thiol derivatives in the presence of several metal ions. The results indicated a significant decrease in fluorescence intensity for certain metals, highlighting the potential for selective detection. The quenching of fluorescence is a result of the complex formation between the quinoline derivative and the metal ion. semanticscholar.org The reversibility of this process, demonstrated by the recovery of fluorescence after the addition of a strong chelating agent like EDTA, further supports the chelation mechanism. semanticscholar.org

The following table summarizes the observed fluorescence quenching of an alkylated quinoline-2-thiol derivative in the presence of various metal ions.

| Metal Ion | Metal Salt Used | Fluorescence Change (F/F₀) |

| Chromium(III) | CrCl₃ | ~ 0.25 |

| Copper(II) | CuSO₄ | ~ 0.35 |

| Iron(II) | FeCl₂ | ~ 0.40 |

| Iron(III) | FeCl₃ | ~ 0.45 |

| Cobalt(II) | CoCl₂ | ~ 0.90 |

| Nickel(II) | NiCl₂ | ~ 0.95 |

| Zinc(II) | ZnCl₂ | ~ 1.00 |

| Cadmium(II) | CdCl₂ | ~ 1.00 |

| Mercury(II) | HgCl₂ | ~ 1.00 |

| Lead(II) | Pb(OAc)₂ | ~ 1.00 |

F/F₀ represents the ratio of the final fluorescence intensity (F) to the initial fluorescence intensity (F₀) in the presence of the metal ion. Data is estimated from graphical representations in the source literature. semanticscholar.org

This data underscores the potential of the this compound motif for the development of sensors aimed at monitoring environmental contaminants such as chromium, copper, and iron ions in aqueous systems.

Chemical Process Monitoring

While the application of this compound and its derivatives in environmental sensing is supported by research on related compounds, their use in real-time chemical process monitoring is a less explored area. The demonstrated sensitivity to metal ions suggests potential for monitoring processes where these metals are used as catalysts or may be present as impurities. For instance, in industrial processes involving metal-catalyzed reactions, sensors based on this motif could potentially be used to monitor catalyst concentration or detect catalyst leaching into the product stream.

However, there is currently a lack of specific research or documented applications of this compound in this domain. The development of robust sensors for in-process monitoring would require further research to ensure stability, selectivity, and reliability under the often harsh conditions of chemical manufacturing, which may include high temperatures, pressures, and corrosive environments. Future studies could explore the immobilization of these quinoline-based sensors onto solid supports or their integration into flow-through analytical systems for continuous process analysis.

Conclusion and Future Perspectives in 3 Ethylquinoline 2 Thiol Research

Synthesis of Novel Derivatives and Analogues with Enhanced Functionality

The core structure of 3-Ethylquinoline-2-thiol offers significant opportunities for synthetic modification to create derivatives with tailored and enhanced functionalities. Future research will likely focus on several key areas of derivatization:

Bioactive Conjugates: A significant avenue of exploration is the synthesis of hybrid molecules where this compound is conjugated with other known bioactive pharmacophores. This approach aims to develop compounds with synergistic or dual-target biological activities, potentially leading to more effective therapeutic agents for complex diseases.

Targeted Functionalization: Strategic modification of the quinoline (B57606) ring and the thiol group will be crucial. For instance, the introduction of specific substituents on the quinoline core can modulate the compound's electronic properties, solubility, and steric profile, thereby influencing its biological interactions and material properties. rsc.org Methods for direct C-H functionalization of the quinoline scaffold are becoming increasingly sophisticated, offering a direct path to a wide range of derivatives. nih.gov

Thiol Group Modification: The reactivity of the thiol group can be leveraged to create diverse analogues. Esterification or alkylation of the thiol can produce derivatives with altered lipophilicity and metabolic stability. nih.gov Furthermore, the synthesis of disulfide-linked dimers or the incorporation of the thiol into larger macrocyclic structures could unlock novel biological activities and material applications. elsevierpure.com

A systematic approach to generating a library of these derivatives will be essential for comprehensive structure-activity relationship (SAR) studies, paving the way for the rational design of compounds with optimized performance.

Exploration of Untapped Reactivity Pathways for Diversification

Beyond known reactions, the future of this compound research will involve the exploration of novel reactivity pathways to further diversify its chemical space. Key areas of interest include:

Advanced Cyclization Strategies: Investigating novel intramolecular and intermolecular cyclization reactions can lead to the formation of complex polycyclic systems incorporating the quinoline-thiol motif. For example, tandem reactions that combine metal-catalyzed cross-coupling with a subsequent cyclization step can provide efficient access to unique heterocyclic frameworks. mdpi.com

Catalytic Cross-Coupling Reactions: Expanding the scope of cross-coupling reactions beyond traditional methods will be a key focus. This includes exploring the use of earth-abundant metal catalysts and developing greener reaction conditions. tandfonline.com For instance, copper-catalyzed multicomponent reactions have shown promise for the synthesis of quinoline-4-thiols from simple precursors. nih.gov

Photocatalysis and Electrochemistry: The application of modern synthetic techniques such as photocatalysis and electrochemistry could unveil new reaction pathways that are not accessible through conventional thermal methods. These techniques can enable highly selective transformations under mild conditions, reducing waste and improving the sustainability of synthetic processes.

The discovery of such novel reactivities will not only expand the library of accessible this compound derivatives but also provide deeper insights into the fundamental chemical behavior of this versatile scaffold.

Advancements in Catalytic Systems Utilizing Quinoline-Thiol Ligands

The quinoline-thiol structure is an excellent candidate for the development of novel ligands for transition metal catalysis. The combination of a soft thiol donor and a nitrogen-containing heterocycle allows for the formation of stable metal complexes with unique electronic and steric properties. nih.gov

Future research in this area will likely concentrate on:

Design of Chiral Ligands: The synthesis of chiral this compound derivatives for use as ligands in asymmetric catalysis is a particularly promising direction. These ligands could be employed in a variety of enantioselective transformations, such as the addition of organozinc reagents to aldehydes, to produce optically active alcohols. nih.gov

Catalyst Immobilization and Recycling: To enhance the practical utility of these catalytic systems, efforts will be directed towards immobilizing the quinoline-thiol-metal complexes on solid supports. This will facilitate catalyst recovery and reuse, making the catalytic processes more economically viable and environmentally friendly.

Mechanistic Studies: A deeper understanding of the structure and bonding within these metal complexes, as well as the mechanisms of the catalytic reactions they promote, will be crucial for the rational design of more efficient and selective catalysts. This will involve a combination of experimental techniques and computational modeling. acs.org

The development of robust and versatile catalytic systems based on this compound ligands has the potential to impact a wide range of chemical transformations, from fine chemical synthesis to industrial processes.

Development of Next-Generation Chemosensors and Functional Materials

The inherent photophysical properties of the quinoline nucleus, combined with the reactive nature of the thiol group, make this compound an attractive building block for the creation of chemosensors and functional materials. nih.gov

Future directions in this field include:

Selective Ion and Molecule Detection: The design of chemosensors based on this compound for the selective detection of environmentally and biologically important species is a key area of interest. The thiol group can act as a binding site for heavy metal ions, while the quinoline moiety can provide a fluorescent or colorimetric signal. researchgate.netnih.govrsc.org Recent studies have demonstrated the potential of quinoline-based thiosemicarbazones as colorimetric sensors for anions like fluoride (B91410) and cyanide. nih.gov

Smart Materials: The incorporation of this compound derivatives into polymeric or supramolecular architectures could lead to the development of "smart" materials that respond to external stimuli such as light, pH, or the presence of specific analytes. These materials could find applications in areas such as drug delivery, self-healing coatings, and molecular electronics.

Organic Electronics: The electron-rich nature of the quinoline system suggests potential applications in organic electronics. Derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

The table below summarizes the potential sensing applications of chemosensors derived from quinoline-thiols.

| Analyte | Sensing Mechanism | Potential Application | Reference |

| Heavy Metal Ions (e.g., Hg²⁺, Cd²⁺) | Coordination with thiol group, fluorescence quenching | Environmental monitoring, food safety | researchgate.net |

| Anions (e.g., F⁻, CN⁻) | Hydrogen bonding with N-H of thiosemicarbazone, color change | Water quality testing, clinical diagnostics | nih.gov |

| Reactive Nitrogen Species (e.g., HNO) | Reaction with thiol/thione, fluorescence enhancement | Cardiovascular research | researchgate.net |

| pH | Protonation/deprotonation of quinoline nitrogen, fluorescence modulation | Biological imaging, process chemistry | researchgate.net |

Synergistic Approaches Combining Computational and Experimental Research

To accelerate the pace of discovery and innovation in this compound research, a close integration of computational modeling and experimental validation will be indispensable.

Predictive Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the electronic structure, reactivity, and spectroscopic properties of novel this compound derivatives before their synthesis. nih.gov This can help to prioritize synthetic targets and guide the design of experiments. For instance, computational studies can elucidate the tautomeric equilibrium between the thiol and thione forms, which is crucial for understanding its reactivity and spectroscopic behavior. researchgate.net

Mechanism Elucidation: Computational modeling can provide detailed insights into reaction mechanisms, transition states, and the role of catalysts. acs.org This knowledge is essential for optimizing reaction conditions and developing more efficient synthetic routes.

Virtual Screening: For biological applications, computational techniques such as molecular docking and molecular dynamics simulations can be used to screen virtual libraries of this compound derivatives against specific protein targets. This can help to identify promising lead compounds for further experimental investigation.

The synergy between computational and experimental approaches will create a powerful feedback loop, where theoretical predictions guide experimental work, and experimental results are used to refine and validate computational models. This integrated strategy will be a hallmark of future research in this exciting and promising area of chemical science.

Q & A

Q. What are the recommended laboratory methods for synthesizing 3-Ethylquinoline-2-thiol?

Answer: Synthesis typically involves multi-step organic reactions, such as cyclization of ethyl-substituted precursors followed by thiolation. For example, quinoline derivatives can be functionalized via nucleophilic substitution or metal-catalyzed coupling. Purification via column chromatography (using silica gel) and characterization via NMR (¹H, ¹³C) and mass spectrometry are critical. Yield optimization may require adjusting reaction temperatures (80–120°C) and catalysts (e.g., Pd/C) .

Table 1: Common Synthesis Parameters

| Step | Reagents/Conditions | Characterization Method |

|---|---|---|

| Cyclization | H2SO4, 100°C, 6h | TLC, FT-IR |

| Thiolation | NaSH, DMF, reflux | NMR, HPLC |

| Purification | Column chromatography (EtOAc) | MS, Melting Point |

Q. Which spectroscopic techniques are essential for characterizing this compound?

Answer: Key techniques include:

- ¹H/¹³C NMR : To confirm ethyl and thiol group positions (δ 1.2–1.4 ppm for ethyl CH3; δ 2.5–3.0 ppm for thiol S-H).

- FT-IR : To identify S-H stretches (~2550 cm⁻¹) and quinoline ring vibrations.

- Mass Spectrometry (MS) : For molecular ion validation (expected m/z: 189.3). Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What safety protocols are critical when handling this compound?

Answer:

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods or closed systems to avoid inhalation .

- Waste Management : Segregate waste and collaborate with certified disposal services to mitigate environmental risks .

Advanced Research Questions

Q. How can researchers design assays to study thiol-disulfide exchange reactivity in this compound?

Answer:

- Ellman’s Assay : Quantify free thiols using 5,5’-dithiobis(2-nitrobenzoic acid) (DTNB) at pH 8.0 .

- Kinetic Studies : Monitor reaction rates under varying pH (6.5–8.5) and temperature (25–37°C).

- Controls : Include vehicle-only and positive controls (e.g., glutathione) to validate signal specificity .

Q. How should contradictory data on the biological activity of this compound derivatives be addressed?

Answer:

- Meta-Analysis : Compare studies for variability in dose ranges (e.g., 10–100 µM) or cell lines (e.g., HEK293 vs. HeLa).

- Dose-Response Validation : Replicate experiments with tighter concentration intervals (e.g., 5 µM increments) .

- Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance thresholds (p < 0.05) .

Q. What computational approaches predict the interaction of this compound with biological targets?

Answer: